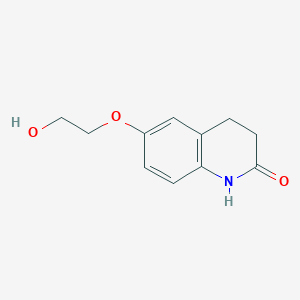
6-(2-羟乙氧基)-1,2,3,4-四氢喹啉-2-酮
描述
6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
The exact mass of the compound 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Hydroxyethoxy)-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析
- 该化合物已被用于合成各种立体异构结构,例如 1- 和 2-甲基-2H,4H-1,6,7,11b-四氢-1,3-恶嗪并[4,3-a]异喹啉,突出了其在创建复杂分子骨架中的用途。合成涉及从非对映异构纯衍生物开始,导致制备 4-未取代和 4-取代非对映异构体,其相对构型和主要构象通过核磁共振光谱和其他技术确定 (Sohár 等人,1992)。
自由基研究和材料科学
- 对氢化喹啉的羟基、酰氧基、氧代、N-氧化物氧代和吗啉代衍生物的研究,包括通过 ESR 对其自由基类似物的研究,展示了在材料科学和自由基化学中的应用。这项工作涉及这些衍生物的合成以及记录和研究在光解等过程中形成的自由基,有助于理解化学系统中自由基行为 (Ivanov 等人,1979)。
生物学意义
- 在生物学背景下,已探索四氢喹啉衍生物在抑制微管蛋白聚合(细胞分裂中的关键过程)方面的潜力。例如,甲氧基取代的 3-甲酰-2-苯基吲哚已被研究其在癌细胞中的细胞抑制活性及其破坏微管装配的能力,表明其潜在的治疗应用 (Gastpar 等人,1998)。
化学性质和反应
- 还探索了相关的四氢喹啉衍生物的化学性质和反应,例如周围交感神经组织对其的摄取和储存。这项研究提供了对这些化合物的拟交感神经性质及其与生物系统相互作用的见解 (Cohen 等人,1972)。
属性
IUPAC Name |
6-(2-hydroxyethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-5-6-15-9-2-3-10-8(7-9)1-4-11(14)12-10/h2-3,7,13H,1,4-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSDRJJJTFBDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
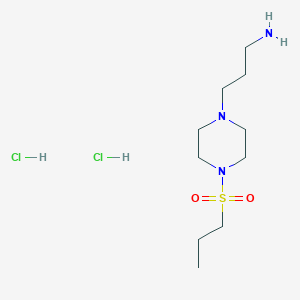
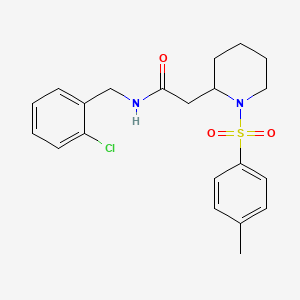

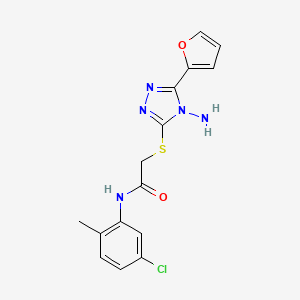
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2963968.png)
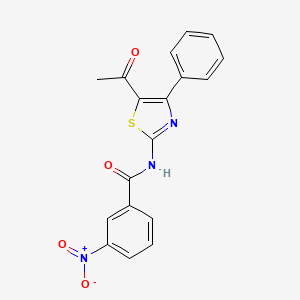
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2963970.png)
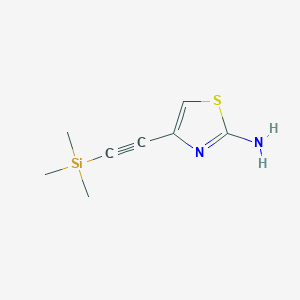
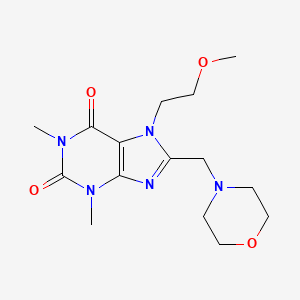
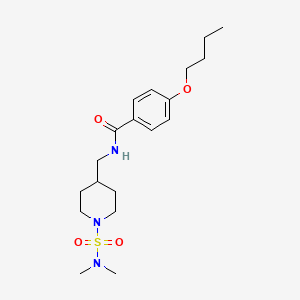
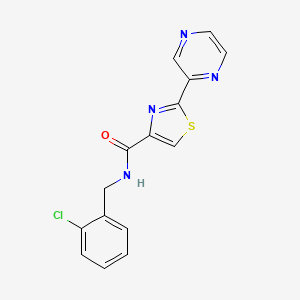
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
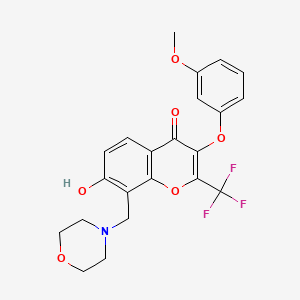
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
